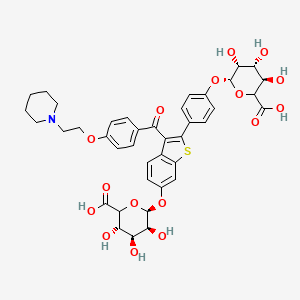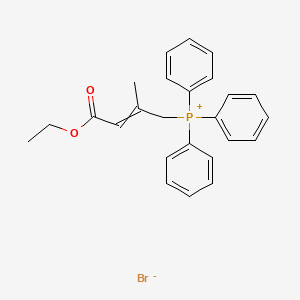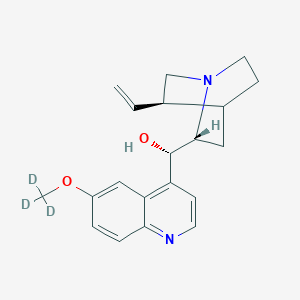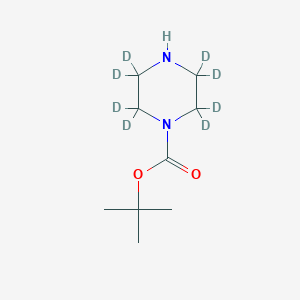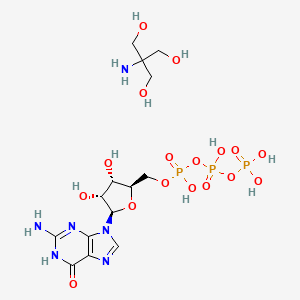
Tritromethamine guanosine triphosphate
Vue d'ensemble
Description
Tritromethamine guanosine triphosphate is a variant of guanosine triphosphate (GTP), a purine nucleoside triphosphate . GTP is one of the building blocks needed for the synthesis of RNA during the transcription process . It is involved in energy transfer within the cell .
Molecular Structure Analysis
The molecular formula of GTP is C10H16N5O14P3 . Its average mass is 523.180 Da and its monoisotopic mass is 522.990662 Da . The molecular dynamics of enzyme-substrate complexes in the reaction of the hydrolysis of GTP have been studied .Chemical Reactions Analysis
GTP hydrolysis is a biologically crucial reaction, involved in regulating almost all cellular processes . There remain many open questions with regard to the preferred reaction pathway for GTP hydrolysis, as well as the nature of the corresponding transition states .Physical And Chemical Properties Analysis
The molecular formula of GTP is C10H16N5O14P3 . Its average mass is 523.180 Da and its monoisotopic mass is 522.990662 Da .Applications De Recherche Scientifique
In Vitro Transcription
In vitro transcription is a process where RNA molecules are synthesized from a DNA template in a test tube . GTP Tris Salt plays a crucial role in this process as it provides the necessary guanosine triphosphate for the RNA polymerase to synthesize RNA .
RNA Amplification
RNA amplification is a process used to increase the quantity of RNA for further analysis . GTP Tris Salt is used in this process as a building block for the synthesis of new RNA strands .
siRNA Synthesis
Short interfering RNA (siRNA) are small pieces of double-stranded RNA that can interfere with the expression of a specific gene . GTP Tris Salt is used in the synthesis of siRNA, providing the guanosine triphosphate needed for the RNA strands .
aRNA Synthesis
Amplified RNA (aRNA) is RNA that has been amplified, usually for use in microarray experiments . GTP Tris Salt is used in the synthesis of aRNA, providing the guanosine triphosphate needed for the RNA strands .
Mécanisme D'action
Target of Action
The primary target of GTP TRIS SALT is the signal transducing G proteins . These proteins play a crucial role in various cellular processes, including proliferation and differentiation .
Mode of Action
GTP TRIS SALT interacts with its targets by activating the G proteins . This activation can induce multiple protein kinase mediated cascade reactions, leading to a variety of cellular behaviors .
Biochemical Pathways
GTP TRIS SALT is involved in channeling chemical energy into specific biosynthetic pathways . It functions as a carrier of phosphates and pyrophosphates . It also plays a key role in miRNA-myogenic regulator factor modulation .
Pharmacokinetics
GTP TRIS SALT is supplied as a 100 mM aqueous solution titrated to pH 7.3-7.5 with Tris base . It is extremely stable, with greater than 99% purity, and is free of nuclease activities . It is soluble in water to 75 mM .
Result of Action
The activation of G proteins by GTP TRIS SALT leads to a variety of cellular behaviors, such as cell proliferation and differentiation . It also enhances myogenic cell differentiation .
Action Environment
GTP TRIS SALT is stable for 3 years at -20°C, and after multiple freeze-thaw cycles . Environmental factors such as temperature and pH can influence its action, efficacy, and stability .
Safety and Hazards
Orientations Futures
Guanosine based nucleotides, especially GTP, serve as important and independent regulatory factors for development and diverse cellular functions such as differentiation, metabolism, proliferation, and survival in multiple tissues . Future research may focus on developing new and potential therapeutic strategies to combat diseases like cancer, hypoxia, etc .
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O14P3.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZRJQPUFRIVGW-GWTDSMLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N6O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tritromethamine guanosine triphosphate | |
CAS RN |
103192-46-7 | |
| Record name | Tritromethamine guanosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103192467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 103192-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



